molecular formula C10H12N2O3 B1390221 2-(Cyclobutylmethoxy)-5-nitropyridine CAS No. 947534-32-9

2-(Cyclobutylmethoxy)-5-nitropyridine

Cat. No.: B1390221
CAS No.: 947534-32-9
M. Wt: 208.21 g/mol
InChI Key: JQLCPQKFLHRBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethoxy)-5-nitropyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a cyclobutylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-nitropyridine typically involves the nitration of 2-(cyclobutylmethoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethoxy)-5-nitropyridine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine group, resulting in 2-(cyclobutylmethoxy)-5-aminopyridine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Nitrate Ester: Resulting from the oxidation of the nitro group.

  • Amine: Resulting from the reduction of the nitro group.

  • Halogenated Pyridine: Resulting from electrophilic substitution reactions.

Scientific Research Applications

2-(Cyclobutylmethoxy)-5-nitropyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems due to its fluorescent properties.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethoxy)-5-nitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclobutylmethoxy group can influence the compound's binding affinity to receptors and enzymes.

Comparison with Similar Compounds

2-(Cyclobutylmethoxy)-5-nitropyridine is unique due to its specific structural features. Similar compounds include:

  • 2-(Cyclobutylmethoxy)pyridine: Lacks the nitro group, resulting in different reactivity and applications.

  • 5-Nitropyridine derivatives: Variations in the substituents on the pyridine ring lead to different chemical properties and uses.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(cyclobutylmethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-4-5-10(11-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLCPQKFLHRBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669647
Record name 2-(Cyclobutylmethoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-32-9
Record name 2-(Cyclobutylmethoxy)-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947534-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutylmethoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclobutylmethoxy)-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(Cyclobutylmethoxy)-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-(Cyclobutylmethoxy)-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-(Cyclobutylmethoxy)-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-(Cyclobutylmethoxy)-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-(Cyclobutylmethoxy)-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.